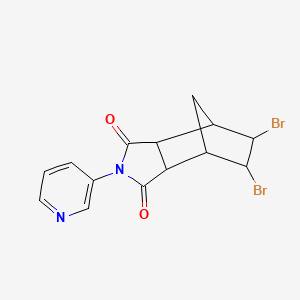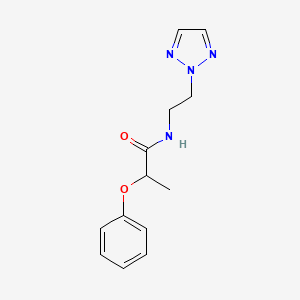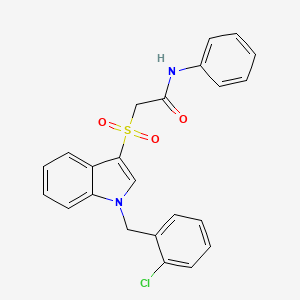
5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as "DBMI" and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Properties :
- A study on the photochemical reduction of related pyrimidinol compounds discusses the formation of various chemical structures and the potential for creating novel compounds, highlighting the intricate chemistry and potential applications in synthesizing new materials (Pfoertner, 1975).
- Research on novel synthesis and properties of methanocycloundeca pyrimido pyrrole derivatives emphasizes the potential for creating new materials with unique chemical properties, such as aromatic molecules with diatropic pi-systems (Mitsumoto & Nitta, 2004).
Molecular Recognition and Sensor Development :
- A study on naphthoquinone-based chemosensors for transition metal ions shows the potential use of related compounds in creating sensors with high selectivity and sensitivity, particularly for detecting specific metal ions (Gosavi-Mirkute et al., 2017).
Crystal Structure Analysis and Material Science :
- Research on the synthesis and crystal structure of di(methoxylanilino) pyridine derivatives contributes to the understanding of molecular structures, which is crucial for the development of new materials and drugs (Tong-tong, 2008).
Catalysis and Reaction Mechanisms :
- A study on metal-free pyridinium-based polymeric ionic liquids as catalysts highlights the application of related compounds in catalyzing chemical reactions, particularly in hydrogen generation, which is significant for renewable energy research (Sahiner, Yasar & Aktas, 2017).
Propriétés
IUPAC Name |
8,9-dibromo-4-pyridin-3-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N2O2/c15-11-7-4-8(12(11)16)10-9(7)13(19)18(14(10)20)6-2-1-3-17-5-6/h1-3,5,7-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLAHPMIMLVXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)

![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)

![N-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B2931912.png)
![7-Oxa-1-azaspiro[3.5]nonane hcl](/img/structure/B2931913.png)

![2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2931916.png)


![2-[1-(6-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2931922.png)

![2-(4-methoxyphenyl)-N'-[3-(trifluoromethyl)benzoyl]imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2931925.png)